3-Methoxy-1-(piperazin-1-YL)propan-1-one
Description
3-Methoxy-1-(piperazin-1-yl)propan-1-one is a small organic compound featuring a propan-1-one backbone substituted with a methoxy group at the C3 position and a piperazine ring at the C1 position. Its molecular formula is C₈H₁₅N₂O₂, with a molecular weight of 171.22 g/mol (calculated). It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting neurological or metabolic pathways .
Properties
CAS No. |
51517-07-8 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methoxy-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-2-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3 |
InChI Key |
ZAJHSGJGHPJYBZ-UHFFFAOYSA-N |
SMILES |
COCCC(=O)N1CCNCC1 |
Canonical SMILES |
COCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one
- Structure : Replaces the piperazine ring with an azetidine-piperazine hybrid.
- Molecular Formula : C₁₀H₁₉N₃O
- Molecular Weight : 197.28 g/mol
- Its synthesis is more complex due to the strained four-membered azetidine ring, leading to discontinuation in commercial availability .
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(10H-phenothiazine-10-yl)propan-1-one
- Structure: Incorporates a phenothiazine moiety linked to the piperazine-propanone core.
- Molecular Formula : C₂₆H₂₆N₃O₂
- Synthesis: Prepared via nucleophilic substitution between 3-chloro-1-(phenothiazin-10-yl)propan-1-one and 1-(4-methoxyphenyl)piperazine (18% yield, mp 212°C) .
3-Bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one
- Structure: Brominated at both the C3 position and the piperazine-linked propanoyl group.
- Molecular Formula : C₁₀H₁₆Br₂N₂O₂
- Solubility : Exhibits complex solubility behavior, requiring polar solvents for dissolution, which limits its utility in hydrophobic formulations .
Physicochemical Properties
Pharmacological Relevance
Preparation Methods
Direct Acylation with 3-Methoxypropanoyl Chloride
A common approach involves reacting piperazine with 3-methoxypropanoyl chloride under basic conditions. The reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. While direct literature on this method is limited, analogous acylation reactions for piperazine derivatives suggest yields of 60–75% under optimized conditions.
Nucleophilic Substitution with Preformed Ketones
An alternative route employs 3-methoxypropan-1-one intermediates. For example, 3-methoxy-1-propanol (synthesized via alkylation of 1,3-propanediol with methyl chloride) is oxidized to the corresponding ketone, followed by coupling with piperazine. Patent US6100433A details the synthesis of 3-methoxy-1-propanol with 85–95% selectivity using potassium hydroxide and methyl chloride at 100–120°C. Subsequent oxidation to the ketone and reaction with piperazine remains a hypothesized pathway requiring validation.
Alkylation and Coupling Reactions
Ullmann-Type Coupling
The synthesis of 1-(3-methoxyphenyl)piperazine via Ullmann coupling (as described in ChemicalBook) provides a template for adapting coupling reactions. Using a palladium catalyst (e.g., Pd(OAc)₂), 3-methoxybromopropane could theoretically couple with piperazine in o-xylene at 80–100°C. However, this method’s applicability to aliphatic methoxy groups remains untested.
Phase-Transfer Alkylation
Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/DCM) enables efficient alkylation. For example, reacting piperazine with 3-methoxypropyl bromide under PTC conditions at 50°C may yield the target compound, though optimization is required to suppress over-alkylation.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Scalability
The table below summarizes key methods based on available data:
Byproduct Formation and Challenges
- Direct Acylation : Requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Reductive Amination : Minimal byproducts (e.g., <5% dimethoxypropane) due to high catalyst selectivity.
- Ullmann Coupling : Limited by homocoupling of aryl halides and catalyst deactivation.
Industrial-Scale Considerations
Catalytic Hydrogenation Advantages
The reductive amination route (Patent US20190092739A1) is favored for industrial applications due to:
Q & A
Q. What are the recommended synthetic routes for 3-methoxy-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between piperazine and a methoxy-substituted propanone precursor. A common method involves reacting 3-methoxypropan-1-one derivatives (e.g., 3-chloro-1-methoxypropan-1-one) with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Optimization includes controlling stoichiometry (excess piperazine to drive completion) and purification via column chromatography or recrystallization. Yield improvements may involve microwave-assisted synthesis or flow chemistry techniques .
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methoxy (–OCH₃), carbonyl (C=O), and piperazine ring protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z for C₈H₁₅N₂O₂: 171.11).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity (>95%) .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?
Critical properties include:
- LogP : Predicted ~0.5 (moderate lipophilicity due to methoxy and piperazine groups).
- Solubility : Higher in polar solvents (e.g., DMSO, ethanol) than in water. Adjust pH to protonate the piperazine nitrogen for aqueous solubility .
- Melting Point : Estimated 120–140°C (similar piperazine derivatives ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Functional Group Modifications : Replace methoxy with hydroxyl, halogen, or alkyl groups to alter electron density and binding affinity.
- Piperazine Substitutions : Introduce methyl, sulfonyl, or aryl groups at the piperazine nitrogen to enhance target selectivity (e.g., serotonin/dopamine transporters ).
- Biological Assays : Test derivatives in cell-based models (e.g., MCF-7, PC-3) for cytotoxicity or receptor binding assays (IC₅₀ determination) .
Q. Table 1: SAR Trends in Piperazine-Propanone Derivatives
| Substituent Position | Modification | Observed Activity | Reference |
|---|---|---|---|
| Piperazine N-4 | Methyl | Increased CNS penetration | |
| Propanone C-3 | Nitro | Enhanced anticancer activity | |
| Methoxy C-3 | Hydroxyl | Improved solubility |
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., acetylcholinesterase, serotonin transporter).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Train datasets on piperazine derivatives to predict logP, IC₅₀, and toxicity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: ethanol/water). Use SHELX or CCP4 suites for structure refinement. Key parameters: space group, unit cell dimensions, and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
- Powder XRD : Confirm polymorphism or hydrate formation for formulation stability .
Q. What strategies mitigate contradictions in bioactivity data across studies?
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MTT assay at 24–72 hr).
- Metabolite Profiling : LC-MS to identify active/inactive metabolites confounding results.
- Control Experiments : Include reference compounds (e.g., fluoxetine for serotonin reuptake assays) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
